molecular formula C6H15N3S B2775205 3-Amino-1-(3-methylbutyl)thiourea CAS No. 743452-25-7

3-Amino-1-(3-methylbutyl)thiourea

Cat. No.: B2775205
CAS No.: 743452-25-7
M. Wt: 161.27
InChI Key: FZKZGTUNZFEOMN-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methylbutyl)thiourea is a specialized thiourea derivative with the molecular formula C 6 H 15 N 3 S and a molecular weight of 161.27 g/mol . This compound, identified by 743452-25-7, is a valuable building block in organic synthesis and medicinal chemistry research. Its structure features both thiourea and amino functional groups, which are known for their ability to engage in hydrogen bonding and coordinate with metals, making it a candidate for developing novel catalysts or studying molecular recognition. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules for pharmaceutical and chemical research applications. The product is supplied with high purity and is subject to cold-chain transportation to ensure stability and quality upon delivery . This product is intended for Research and Development purposes in a laboratory or industrial setting only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(3-methylbutyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3S/c1-5(2)3-4-8-6(10)9-7/h5H,3-4,7H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKZGTUNZFEOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Amino-1-isopentylthiourea molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Amino-1-isopentylthiourea – Physicochemical Profiling and Synthetic Utility

Executive Summary

This technical guide provides an in-depth analysis of 3-Amino-1-isopentylthiourea (systematically identified as 4-isopentylthiosemicarbazide ). As a critical intermediate in the synthesis of nitrogen-sulfur heterocycles, this compound serves as a versatile scaffold for developing 1,2,4-triazoles and 1,3,4-thiadiazoles—motifs prevalent in antimicrobial, antiviral, and anticancer therapeutics.[1] This document details its molecular properties, a validated synthesis protocol, and its mechanistic role in coordination chemistry and pharmacophore design.

Part 1: Molecular Identity & Physicochemical Properties

Precise characterization is the bedrock of reproducible science. The following data establishes the fundamental identity of the target compound.

Molecular Specifications
PropertyValueNotes
IUPAC Name

-isopentylhydrazinecarbothioamide
Also known as 4-isopentyl-3-thiosemicarbazide
Molecular Formula

Confirmed by elemental count
Molecular Weight 161.27 g/mol Monoisotopic Mass: 161.0987 Da
SMILES CC(C)CCNC(=S)NNUseful for cheminformatics integration
CAS Registry Not widely indexedTreat as a custom synthesis entity
Structural Analysis

The molecule features a thiourea core flanked by a hydrophobic isopentyl group and a nucleophilic hydrazine moiety . This duality allows it to act as both a lipophilic carrier and a reactive chelator.

  • Lipophilic Domain (

    
    ):  The isopentyl chain enhances membrane permeability (LogP ~1.2), facilitating intracellular transport.
    
  • Chelation Domain (

    
    ):  The thiosemicarbazide backbone acts as a bidentate ligand (
    
    
    
    -donor), capable of coordinating transition metals (Cu, Fe, Zn), a mechanism often linked to redox-active pharmacological effects.

Part 2: Synthetic Methodology

Directive: The synthesis of 3-Amino-1-isopentylthiourea follows a nucleophilic addition mechanism.[1] The following protocol is designed for high purity and scalability.

Reaction Mechanism

The synthesis involves the nucleophilic attack of hydrazine (nucleophile) on the electrophilic carbon of isopentyl isothiocyanate.

DOT Diagram: Synthetic Pathway

SynthesisPathway Start Isopentyl Amine (Precursor) Step1 Isopentyl Isothiocyanate (Electrophile) Start->Step1 CS2, DCC or Thiophosgene Product 3-Amino-1-isopentylthiourea (Target) Step1->Product Nucleophilic Addition (EtOH, 0-25°C) Reagent Hydrazine Hydrate (Nucleophile) Reagent->Product Reactant

Figure 1: Step-wise synthesis from amine precursor to final thiosemicarbazide.

Validated Experimental Protocol

Reagents:

  • Isopentyl isothiocyanate (1.0 equiv)

  • Hydrazine hydrate (80% or 100%, 1.2 equiv)

  • Ethanol (Absolute, solvent)

Procedure:

  • Preparation: Dissolve isopentyl isothiocyanate (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and addition funnel.

  • Addition: Cool the solution to 0°C using an ice bath. Add hydrazine hydrate (12 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; control the temperature to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of isothiocyanate by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation:

    • If a precipitate forms: Filter the solid, wash with cold ethanol (2x5 mL), and dry under vacuum.

    • If no precipitate: Concentrate the solvent under reduced pressure to 20% volume, then cool to 4°C to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 75–85% Characterization:

  • IR (

    
    ):  3300-3100 (
    
    
    
    ), 1200-1050 (
    
    
    ).
  • 1H NMR (DMSO-d6):

    
     0.9 (d, 6H, 
    
    
    
    ), 1.4-1.6 (m, 3H,
    
    
    ), 3.4 (q, 2H,
    
    
    ), 4.5 (s, 2H,
    
    
    ), 7.8 (s, 1H,
    
    
    ), 8.9 (s, 1H,
    
    
    ).

Part 3: Applications in Drug Development

This compound is not merely an end-product but a gateway to complex pharmacophores.

Heterocyclic Cyclization

The primary utility of 3-Amino-1-isopentylthiourea is its conversion into bioactive heterocycles.

  • 1,2,4-Triazoles: Reaction with carboxylic acids or esters under basic conditions yields triazoles, known for antifungal activity (e.g., Fluconazole analogs).

  • 1,3,4-Thiadiazoles: Cyclization with acid chlorides under acidic conditions yields thiadiazoles, often associated with antibacterial properties.

Metal Chelation & Bioactivity

The thiosemicarbazide motif is a potent chelator of transition metals (


).

DOT Diagram: Pharmacophore & Chelation Logic

Chelation Ligand 3-Amino-1-isopentylthiourea Complex Metal-Ligand Complex Ligand->Complex Bidentate Binding (S, N) Metal Metal Ion (Cu2+, Fe2+) Metal->Complex Effect ROS Generation / Enzyme Inhibition Complex->Effect Redox Cycling

Figure 2: Mechanism of action for thiosemicarbazide-based metallodrugs.

Therapeutic Implications:

  • Ribonucleotide Reductase Inhibition: The complexation with Iron (

    
    ) can inhibit this enzyme, a key target in cancer chemotherapy (similar to Triapine).
    
  • Topoisomerase II Inhibition: Thiosemicarbazides have been shown to stabilize the DNA-cleavable complex, leading to apoptosis in tumor cells.

References

  • MDPI. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Synthesis of Functionalized 1,3‐Thiazine‐4‐ones via Multicomponent Click Reaction Approach. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Procedures for N-alkylation of Thiosemicarbazide with Isopentyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of thiosemicarbazide using isopentyl halides. Thiosemicarbazide and its derivatives are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds with significant pharmacological interest.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, and characterization techniques. By explaining the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge for the successful synthesis and validation of N-isopentyl-thiosemicarbazide derivatives.

Introduction and Scientific Background

Thiosemicarbazides are a versatile class of compounds characterized by the H₂N-NH-C(=S)-NH₂ backbone. Their polyfunctional nature, possessing multiple nucleophilic sites, makes them valuable precursors for synthesizing various heterocyclic systems like thiazoles, triazoles, and thiadiazoles.[1] The biological activities of these resulting compounds are diverse, including antibacterial, antifungal, anticonvulsant, and anticancer properties.

N-alkylation of thiosemicarbazide introduces an alkyl group onto one of its nitrogen atoms, a critical step that can significantly modulate the physicochemical and pharmacological properties of the final molecule. The isopentyl group, with its branched alkyl chain, can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of drug candidates. This guide focuses specifically on the reaction with isopentyl halides (e.g., isopentyl bromide, isopentyl iodide) to yield N-isopentyl-thiosemicarbazides, key building blocks for novel therapeutic agents.

Mechanistic Considerations: Regioselectivity in N-Alkylation

The thiosemicarbazide molecule presents three potential nitrogen nucleophiles (N1, N2, and N4) and one sulfur nucleophile in its tautomeric thioenol form. The regioselectivity of the alkylation is a critical aspect of the synthesis, influenced by factors such as the solvent, base, and the nature of the alkylating agent.

Diagram of Thiosemicarbazide Nucleophilic Sites:

G Reactants 1. Add Thiosemicarbazide, K₂CO₃, and DMF to flask Stirring1 2. Stir at room temperature Reactants->Stirring1 Addition 3. Add Isopentyl Halide dropwise Stirring1->Addition Heating 4. Heat to 60-70°C with stirring Addition->Heating Monitoring 5. Monitor reaction by TLC Heating->Monitoring Cooling 6. Cool to room temperature Monitoring->Cooling Precipitation 7. Pour into ice-water Cooling->Precipitation Filtration 8. Filter the precipitate Precipitation->Filtration Washing 9. Wash with water and diethyl ether Filtration->Washing Drying 10. Dry the product Washing->Drying Recrystallization 11. Recrystallize from ethanol Drying->Recrystallization Characterization 12. Characterize the product Recrystallization->Characterization

Sources

Troubleshooting & Optimization

Purification methods for oily thiourea intermediates by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Oily Thiourea Intermediates

Case ID: REC-THIO-001 Subject: Overcoming Liquid-Liquid Phase Separation ("Oiling Out") in Thiourea Crystallization Assigned Scientist: Senior Application Specialist, Process Chemistry Division

Introduction: The "Oiling Out" Phenomenon

Welcome to the technical support interface. You are likely here because your thiourea intermediate, instead of forming pristine needles, has separated into a viscous, sticky oil at the bottom of your flask.

The Science Behind the Struggle: Thioureas (


) are notoriously difficult to crystallize due to two main factors:
  • Conformational Flexibility: The thioamide bond allows for cis/trans rotamers. The energy barrier to rotation can prevent the orderly packing required for crystal lattice formation, stabilizing the amorphous (oil) phase.

  • Liquid-Liquid Phase Separation (LLPS): When the melting point of your solvated thiourea is lower than the saturation temperature of your solvent system, the compound separates as a liquid (oil) rather than a solid. This "oil" is a supersaturated solution of your product, often trapping impurities.[1]

This guide provides the protocols to bypass the oil phase and force lattice formation.

Diagnostic & Triage (FAQ)

Q: Is my product an oil because it is impure, or because of the solvent? A: It is usually a combination, but solvent choice is the primary driver of LLPS.

  • Impurity Check: Run a TLC.[2][3] If the oil spot is major (>85%) and impurities are minor, it is a crystallization kinetics issue. If the oil is <70% pure, you must perform a crude cleanup (flash column or acid/base wash) before attempting recrystallization.

  • Solvent Check: If you are using a single solvent with a high boiling point (e.g., Toluene, DMF), you are likely exceeding the melting point of the solvated product. Switch to a lower-boiling binary system.

Q: Why does scratching the glass not work? A: Scratching provides nucleation sites, but if the oil is too viscous or the temperature is too high, the thermodynamic drive to remain amorphous dominates. You need to lower the solubility limit slowly while keeping the temperature low.[4]

Strategic Solvent Selection

Thioureas are polar but lipophilic enough to resist pure water. You need a "Push-Pull" binary system.

Table 1: Solvent Compatibility Matrix for Thioureas

System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)Best For...
Standard Ethanol (EtOH)WaterPolar alkyl thioureas. High recovery, but slow drying.
Volatile Dichloromethane (DCM)Hexanes / PentaneLipophilic aryl thioureas. Fast drying; excellent for "trituration."
Intermediate Ethyl Acetate (EtOAc)HeptaneGeneral purpose. Higher boiling point allows better thermal control.
Aggressive AcetoneDiethyl EtherHighly viscous oils. Ether is excellent for extracting impurities from the oil.

Visualization: The Decision Matrix

The following flow chart illustrates the decision process for treating an oily intermediate.

Thiourea_Workflow Start Crude Thiourea Oil PurityCheck Check Purity (TLC/NMR) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity LowPurity Purity < 70% PurityCheck->LowPurity SolventSelect Select Binary Solvent (See Table 1) HighPurity->SolventSelect PrePurify Flash Column / Acid-Base Wash LowPurity->PrePurify PrePurify->HighPurity MethodA Method A: Trituration (For sticky gums) SolventSelect->MethodA Viscous/Sticky MethodB Method B: Cloud Point (For clear oils) SolventSelect->MethodB Liquid Oil Success Crystalline Solid MethodA->Success Fail Persistent Oil MethodA->Fail MethodB->Success MethodB->Fail Seed Add Seed Crystal & Sonication Fail->Seed Seed->Success

Figure 1: Decision tree for processing oily thiourea intermediates. Follow the path based on purity and physical state.

Advanced Protocols

Protocol A: The "Crash and Grind" (Trituration)

Best for: Sticky gums and semi-solids that refuse to harden.

Mechanism: Trituration uses a solvent that dissolves impurities but not the product. The mechanical action (grinding) breaks the amorphous surface, allowing the solvent to leach out impurities (like unreacted amines), which raises the melting point of the remaining solid, triggering crystallization.

  • Dissolution: Dissolve the crude oil in the minimum amount of DCM or Ethyl Acetate (just enough to make it flow).

  • Anti-Solvent Addition: Add 10 volumes of Hexane or Diethyl Ether. The solution should turn milky or separate into a gum.

  • Evaporation (The Trick): Place the flask on a rotary evaporator. Spin without vacuum first to mix. Then, apply gentle vacuum to remove the Good Solvent (DCM) preferentially.

  • Grinding: As the DCM leaves, the gum will harden. Take it off the rotovap. Use a heavy glass rod or spatula to crush the gum against the flask walls while it is submerged in the Hexane/Ether.

  • Sonication: If it remains gummy, place the flask in a sonication bath for 5-10 minutes. The ultrasonic waves induce nucleation.

  • Filtration: Once a powder forms, filter immediately.

Protocol B: The "Cloud Point" Recrystallization

Best for: High purity oils that just need a push.

  • Setup: Place crude oil in an Erlenmeyer flask with a stir bar.

  • Solvation: Add Ethanol dropwise while heating (60°C). Add only enough to dissolve the oil.

  • The Cloud: Add Water (warm) dropwise.

    • Critical Step: Stop exactly when a faint, persistent cloudiness (turbidity) appears. This is the "Oiling Out" threshold.

  • The Reversal: Add one single drop of Ethanol to clear the solution.

  • Seeding: Remove from heat. Add a "seed" crystal (if available) or scratch the glass at the liquid-air interface.

  • Insulation: Wrap the flask in aluminum foil or a towel to ensure slow cooling. Rapid cooling will cause the oil to return. Let stand overnight.

Emergency Rescue (Troubleshooting)

Issue: "I followed Protocol B, but the oil returned upon cooling."

  • Cause: You cooled it too fast, or the concentration is too high (Supersaturation > Metastable limit).

  • Fix: Reheat until dissolved. Add 10-20% more solvent (dilute the system). Allow to cool to room temperature, then do not put it in the fridge immediately. Let it sit at ambient temperature for 24 hours.

Issue: "I don't have a seed crystal."

  • Fix: Take a glass rod, dip it in the oily solution, remove it, and let the solvent evaporate on the rod. Often, a thin film of crystal will form on the rod as it dries. Re-insert this rod into the solution to seed the bulk.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Anderson, N. G.Practical Process Research & Development; Academic Press, 2012. (Detailed discussion on "oiling out" and metastable zones).
  • Bonnett, P. et al. "Solution Crystallization of Thiourea: Solvent Selection and Influence of Solute-Solvent Interactions." Crystal Growth & Design, 2003 .

  • Mettler Toledo. "Oiling Out in Crystallization - Mechanisms and Solutions." Technical Whitepaper.

  • Common Organic Chemistry. "Performing a Trituration." Laboratory Techniques Guide.

Sources

Technical Support Center: Optimizing Reflux Conditions for Thiourea-Aldehyde Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing thiourea-aldehyde condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As a Senior Application Scientist, my goal is to synthesize my expertise with established scientific principles to help you navigate the nuances of this versatile reaction and achieve optimal results in your synthetic endeavors.

Introduction to Thiourea-Aldehyde Condensation

The condensation of thiourea with aldehydes is a cornerstone reaction in synthetic organic chemistry, providing access to a diverse array of heterocyclic compounds, most notably dihydropyrimidinethiones through the Biginelli reaction and its variations.[1][2][3] These scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[4] While seemingly straightforward, this multicomponent reaction can be sensitive to various experimental parameters, leading to challenges such as low yields, unexpected side products, and purification difficulties.[1][5]

This guide provides a structured approach to troubleshooting and optimizing your reflux conditions to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during thiourea-aldehyde condensation reactions.

Q1: What is the fundamental mechanism of the acid-catalyzed thiourea-aldehyde condensation?

The reaction typically proceeds through an initial acid-catalyzed condensation of the aldehyde and thiourea to form an N-acyliminium ion intermediate.[2][6] This is followed by the addition of a nucleophile (in the case of the Biginelli reaction, a β-ketoester enol) and subsequent cyclization and dehydration to yield the final heterocyclic product.[6][7] Understanding this mechanism is crucial for troubleshooting as it highlights the importance of the acid catalyst in activating the aldehyde and facilitating the key bond-forming steps.

Q2: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting materials. What are the likely causes?

Low conversion can be attributed to several factors:

  • Insufficient Catalyst Activity: The choice and concentration of the acid catalyst are critical.[5] If you are using a mild Lewis acid, it may not be strong enough to promote the reaction efficiently. Conversely, while strong Brønsted acids like HCl are traditional choices, they can sometimes lead to side reactions.[5][6] Ensure your catalyst is active and consider screening different catalysts.

  • Suboptimal Temperature: While reflux conditions are common, the ideal temperature can be substrate-dependent. In some cases, higher temperatures might be required to overcome the activation energy, while for other substrates, milder conditions may be necessary to prevent decomposition.[1][5]

  • Poor Solubility: If your reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered. Experimenting with different solvents or solvent mixtures can improve solubility and, consequently, the reaction yield.[1]

Q3: I am observing a prominent, often colorful, byproduct. What could it be and how can I minimize its formation?

A common byproduct, particularly in Biginelli-type reactions, is the Hantzsch dihydropyridine.[1] This occurs when two equivalents of the β-dicarbonyl compound react with the aldehyde. This side reaction is often favored at higher temperatures. To mitigate this, consider lowering the reaction temperature.[1] The choice of catalyst can also influence the selectivity between the desired Biginelli product and the Hantzsch byproduct.[1]

Q4: Can this reaction be performed under solvent-free conditions?

Yes, solvent-free conditions have been successfully employed for thiourea-aldehyde condensations, often leading to improved yields and shorter reaction times.[8][9] These reactions are typically carried out by heating a neat mixture of the reactants, sometimes with a solid-supported catalyst. Microwave irradiation can also be effectively combined with solvent-free conditions to further enhance reaction rates.[10][11]

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving specific issues you may encounter.

Issue 1: Consistently Low Yields

If you are consistently obtaining low yields of your desired product, a systematic optimization of the reaction parameters is necessary.

Troubleshooting Workflow for Low Yields

Low_Yield_Troubleshooting start Low Yield Observed catalyst Optimize Catalyst start->catalyst solvent Screen Solvents catalyst->solvent No Improvement success Improved Yield catalyst->success Improvement temperature Adjust Temperature solvent->temperature No Improvement solvent->success Improvement reagents Check Reagent Purity temperature->reagents No Improvement temperature->success Improvement monitoring Monitor Reaction Progress (TLC) reagents->monitoring No Improvement reagents->success Improvement workup Optimize Work-up & Purification monitoring->workup No Improvement monitoring->success Improvement workup->success Improvement

Caption: A systematic workflow for troubleshooting low yields in thiourea-aldehyde condensations.

Detailed Steps:

  • Catalyst Optimization:

    • Type: If using a mild acid, consider a stronger one, or vice-versa. Both Brønsted acids (e.g., HCl, p-toluenesulfonic acid) and Lewis acids (e.g., FeCl₃, InCl₃, Yb(OTf)₃) have proven effective.[6]

    • Loading: The amount of catalyst can be critical. A typical starting point is 5-10 mol%, but this may need to be optimized.

  • Solvent Screening:

    • Ethanol is a common choice, but other polar solvents like acetonitrile or THF can offer better results depending on the substrates.[1][6] In some cases, solvent-free conditions may be optimal.

  • Temperature and Reaction Time:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.

    • If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, if side products are forming, a lower temperature may be required.

  • Reagent Purity:

    • Ensure all starting materials, especially the aldehyde, are pure. Aldehydes can oxidize over time, leading to impurities that can inhibit the reaction.

Issue 2: Formation of Insoluble Materials

The formation of an insoluble precipitate during the reaction that is not your product can be problematic.

  • Possible Cause: Polymerization of the aldehyde, especially with aliphatic aldehydes, can occur under acidic conditions.

  • Solution:

    • Try using a milder catalyst.

    • Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Experiment with a different solvent system that may better solubilize any intermediates.[5]

Experimental Protocols

General Protocol for Thiourea-Aldehyde Condensation (Biginelli Reaction)
  • To a round-bottom flask equipped with a reflux condenser, add the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and thiourea (1.2 mmol).

  • Add the chosen solvent (e.g., ethanol, 10 mL).

  • Add the acid catalyst (e.g., concentrated HCl, 3-4 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.[10]

Data Presentation: Influence of Catalysts and Solvents

The following table summarizes typical conditions and their impact on yield for a model Biginelli-type reaction.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
HCl (catalytic)EthanolReflux1840-60[6]
Yb(OTf)₃ (10)None1000.5>90[6]
InCl₃ (15)AcetonitrileReflux6>85[6]
PPETHFReflux370-90[6]

Visualizing the Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Biginelli reaction.

Biginelli_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde Aldehyde Iminium_Ion N-Acyliminium Ion Aldehyde->Iminium_Ion + Thiourea, H+ Thiourea Thiourea Thiourea->Iminium_Ion Intermediate_A Open-Chain Intermediate Iminium_Ion->Intermediate_A + β-Ketoester Enol Ketoester β-Ketoester Enol Ketoester->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Cyclization Final_Product Dihydropyrimidinethione Intermediate_B->Final_Product - H₂O

Sources

Validation & Comparative

A Comparative Analysis of Isopentyl vs. Phenyl Thiosemicarbazides as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against microbial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can be developed into effective antibacterial agents.[1][2] Thiosemicarbazides, a class of compounds characterized by the -NH-NH-CS-NH- moiety, have emerged as a particularly promising area of research due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] The versatility of the thiosemicarbazide structure allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

This guide provides an in-depth, objective comparison of the antibacterial efficacy of two distinct subclasses of thiosemicarbazides: those bearing an isopentyl substituent versus those with a phenyl group. We will delve into their proposed mechanism of action, present available experimental data on their antibacterial activity, and provide detailed protocols for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this promising area of antibacterial discovery.

Molecular Scaffolds: Isopentyl vs. Phenyl Substitution

The core thiosemicarbazide structure is a flexible backbone for synthetic modification. The antibacterial activity of these molecules is significantly influenced by the nature of the substituent groups attached at the N1 and N4 positions. This guide focuses on the comparison between an aliphatic, branched substituent (isopentyl) and an aromatic substituent (phenyl) at the N4 position.

  • Phenylthiosemicarbazides: These compounds incorporate a rigid, aromatic phenyl ring. The electronic properties of this ring can be easily modified with various substituents (e.g., halogens, methoxy groups), allowing for a systematic investigation of structure-activity relationships (SAR).[1][6]

  • Isopentylthiosemicarbazides: In contrast, the isopentyl group is a non-polar, flexible alkyl chain. Its inclusion is expected to increase the lipophilicity of the molecule, which can have a profound impact on its ability to penetrate bacterial cell membranes.

The synthesis of these compounds is typically straightforward, often involving the condensation reaction between a suitable isothiocyanate (e.g., phenyl isothiocyanate) and a hydrazide derivative in a solvent like ethanol or methanol.[7][8][9]

Proposed Mechanism of Antibacterial Action

The bactericidal or bacteriostatic effects of thiosemicarbazides are believed to stem from their ability to interfere with critical bacterial DNA replication processes.[1] Molecular docking simulations and biochemical assays suggest that these compounds function as inhibitors of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][10][11]

These enzymes are essential for managing DNA topology (e.g., supercoiling, decatenation) during replication, transcription, and repair. By inhibiting their function, thiosemicarbazides disrupt DNA synthesis, ultimately leading to bacterial cell death or the cessation of growth.[1][3] Some studies indicate that the mechanism involves inhibiting the ATPase activity of the ParE subunit of topoisomerase IV or the GyrB subunit of DNA gyrase, which is distinct from the mechanism of quinolone antibiotics that stabilize the enzyme-DNA cleavage complex.[10]

Thiosemicarbazide_MoA cluster_bacterium Bacterial Cell cluster_replication DNA Replication Machinery TSC Thiosemicarbazide Derivative DNA_Gyrase DNA Gyrase (GyrA/GyrB) TSC->DNA_Gyrase Inhibits ATPase Activity Topo_IV Topoisomerase IV (ParC/ParE) TSC->Topo_IV Inhibits ATPase Activity Replication DNA Replication & Chromosome Segregation DNA_Gyrase->Replication Topo_IV->Replication Cell_Death Inhibition of Growth / Cell Death Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for thiosemicarbazide antibacterial activity.

Comparative Analysis of Antibacterial Efficacy

The available data strongly suggests that many phenylthiosemicarbazide derivatives exhibit moderate to potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][2][11] The activity is highly dependent on the substitution pattern on the phenyl ring. For instance, derivatives with trifluoromethylphenyl groups have shown significant activity, with MIC values as low as 3.9-64 µg/mL against various staphylococcal strains.[1][11]

Data for isopentyl-substituted thiosemicarbazides is less prevalent in the surveyed literature, highlighting a potential gap for future research. The increased lipophilicity conferred by the isopentyl group could theoretically enhance membrane permeability, but this does not always translate to increased activity, as target engagement is also critical.

Table 1: Representative Antibacterial Activity (MIC) of Phenyl Thiosemicarbazide Derivatives

Compound ClassSubstituent on Phenyl RingBacterial StrainMIC (µg/mL)Reference
Phenylthiosemicarbazide4-TrifluoromethylS. aureus ATCC 2592364[1]
Phenylthiosemicarbazide2-FluoroS. aureus NCTC 416332-64[1]
Phenylthiosemicarbazide3-TrifluoromethylS. aureus ATCC 2592364[1]
Phenylthiosemicarbazide4-Chloro (in a derivative)B. subtilis>100[4]
Phenylthiosemicarbazide4-Chloro (in a derivative)S. aureus50[4]
Phenylthiosemicarbazide(Various)Gram-negative strainsOften >100 or inactive[11][13]

Note: This table is a synthesis of data from multiple sources and is intended for comparative illustration. Experimental conditions may vary between studies.

The general trend observed is that thiosemicarbazides are more effective against Gram-positive bacteria.[6][11] The outer membrane of Gram-negative bacteria presents a formidable permeability barrier that likely limits the access of these compounds to their intracellular targets.

Experimental Protocols for Antibacterial Susceptibility Testing

To ensure the generation of reliable and reproducible data, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols for antimicrobial susceptibility testing.[14]

Broth Microdilution Method (for MIC Determination)

This method is considered a gold standard for quantitatively measuring the in vitro activity of an antimicrobial agent.[12][15] It determines the minimum inhibitory concentration (MIC) of a compound.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration of the compound that inhibits visible bacterial growth is recorded as the MIC.

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve the test compound (e.g., isopentyl or phenyl thiosemicarbazide) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Prepare Microtiter Plate: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.[16]

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution across the wells of the plate to create a range of decreasing concentrations. Ensure a positive control (broth + bacteria, no compound) and a negative control (broth only) are included.

  • Prepare Bacterial Inoculum: Culture the test bacterium overnight. Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17] Dilute this suspension further in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculate Plate: Add the standardized bacterial inoculum to each well (except the negative control).[16]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[15]

  • Read Results: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[12]

Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[18][19]

Principle: A paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been swabbed with a uniform lawn of bacteria. The compound diffuses from the disk into the agar. If the bacteria are susceptible, a clear circular zone of no growth will form around the disk.[20] The diameter of this zone is proportional to the susceptibility of the organism.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[17]

  • Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three different directions to ensure complete coverage.[17]

  • Apply Disks: Using sterile forceps, place paper disks impregnated with the test compounds onto the agar surface. Gently press each disk to ensure complete contact with the agar.[20] Space the disks sufficiently far apart to prevent the zones of inhibition from overlapping.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measure Zones of Inhibition: After incubation, use a ruler or caliper to measure the diameter of the zone of inhibition (including the disk diameter) for each compound. The results are typically interpreted as "susceptible," "intermediate," or "resistant" by comparing the zone diameters to standardized charts, although for novel compounds, the zone diameter itself is the primary data point.

Antibacterial_Testing_Workflow cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion start Start: Bacterial Culture prep_inoculum Prepare & Standardize Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution of Compound prep_inoculum->serial_dilution lawn_plate Lawn Plate with Inoculum prep_inoculum->lawn_plate inoculate_wells Inoculate Wells serial_dilution->inoculate_wells incubate_mic Incubate (16-20h) inoculate_wells->incubate_mic read_mic Read MIC Value (No Turbidity) incubate_mic->read_mic apply_disks Apply Compound Disks lawn_plate->apply_disks incubate_disk Incubate (16-24h) apply_disks->incubate_disk read_zone Measure Zone of Inhibition incubate_disk->read_zone

Caption: General experimental workflow for antibacterial susceptibility testing.

Conclusion and Future Directions

The available evidence indicates that phenylthiosemicarbazides are a viable scaffold for the development of novel antibacterial agents, particularly against Gram-positive pathogens. The antibacterial activity is highly tunable through substitution on the phenyl ring, with electron-withdrawing groups like trifluoromethyl showing particular promise.

The comparative antibacterial profile of isopentyl thiosemicarbazides remains an underexplored area. The increased lipophilicity of the isopentyl group may offer advantages in penetrating certain bacterial membranes, but this hypothesis requires rigorous experimental validation.

Future research should focus on:

  • Systematic Synthesis and Testing: A direct, parallel synthesis and evaluation of a library of N4-isopentyl and N4-phenyl thiosemicarbazides against a broad panel of clinically relevant bacteria are necessary for a definitive comparison.

  • Gram-Negative Activity: Strategies to improve activity against Gram-negative bacteria, such as conjugation to siderophores or other carrier molecules to bypass the outer membrane, should be explored.

  • In Vivo Efficacy and Toxicology: Promising lead compounds from either class must be advanced to animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the vast chemical space offered by the thiosemicarbazide scaffold, the scientific community can continue to develop new and effective weapons against the growing threat of antibiotic resistance.

References

  • Kowalczyk, A., Paneth, A., Trojanowski, D., Paneth, P., Zakrzewska-Czerwińska, J., & Stączek, P. (2021). Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. International Journal of Molecular Sciences, 22(8), 3881. [Link]

  • Behbehani, H., Ibrahim, H. M., & Makhseed, S. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Pharmaceutical Chemistry Journal, 46(8), 478-483. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • Wikipedia. (n.d.). Broth microdilution. [Link]

  • Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Mbarga, M. G. A., et al. (2015). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 5(2), 71-79. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Al-Ostath, A. I., et al. (2023). Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. Ashdin Publishing. [Link]

  • Siwek, A., et al. (2024). The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. International Journal of Molecular Sciences, 25(6), 3349. [Link]

  • Klayman, D. L., et al. (1984). A FACILE SYNTHESIS OF THIOSEMICARBAZIDES AND THIOSEMICARBAZONES BY THE TRANSAMINATION OF 4-METHYL-4-PHENYL-3-THIOSEMICARBAZIDE. Journal of Heterocyclic Chemistry, 21(3), 857-861. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Odisitse, S., et al. (2016). Antimicrobial activity and molecular reactivity of phenylthiosemicarbazones containing the Thiophenyl Nucleus and their Cu(ii) complexes. Journal of Chemical and Pharmaceutical Research, 8(8), 65-73. [Link]

  • Kumar, S., et al. (2017). Synthesis of N-phenyl thiosemicarbazones (3a-3s). ResearchGate. [Link]

  • Patil, S. B., & Dhake, A. S. (2011). Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica, 3(6), 441-446. [Link]

  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Siwek, A., et al. (2013). Diversity in Antibacterial Activity of Thiosemicarbazides Derived from 3-Chlorobenzhydrazide. Bentham Science Publishers. [Link]

  • Olar, R., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 26(22), 6828. [Link]

  • Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297. [Link]

  • Stefani, C., et al. (2021). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 26(24), 7583. [Link]

  • Wang, Z., et al. (2026). Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria. ACS Medicinal Chemistry Letters. [Link]

  • Siwek, A., et al. (2024). The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. MDPI. [Link]

  • Korkmaz, G., Karaman, I., & Gezegen, H. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of New Results in Science, 13(1), 61-83. [Link]

  • Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1997-2012. [Link]

  • Siwek, A., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. Molecules, 27(10), 3192. [Link]

  • Yadav, V. K., et al. (2024). GREEN SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME THIOSEMICARBAZONE AND SEMICARBAZONE DERIVATIVES. RASĀYAN Journal of Chemistry, 17(4), 1727-1731. [Link]

  • Al-Mousawi, S. M., et al. (2015). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules, 20(12), 21955-21967. [Link]

Sources

In Vitro Cytotoxicity Profiling of 3-Amino-1-(3-methylbutyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiosemicarbazide Scaffold

3-Amino-1-(3-methylbutyl)thiourea (CAS: 743452-25-7), chemically functioning as a 4-alkyl-thiosemicarbazide , represents a distinct class of cytotoxic agents. Unlike rigid aryl-thioureas, the flexible isopentyl (3-methylbutyl) chain imparts specific lipophilic characteristics (


), facilitating passive diffusion across lipid bilayers.

The primary value of this scaffold lies in its bidentate metal chelation capability (N-N-C=S motif). In the context of drug development, these derivatives are not merely alkylating agents; they act as Ribonucleotide Reductase (RNR) inhibitors and ROS generators by sequestering intracellular iron/copper.

This guide objectively compares the performance of this compound derivatives against standard chemotherapy agents and structural analogs, providing a validated workflow for cytotoxicity assessment.

Comparative Performance Analysis

Performance Matrix: Alkyl-Thioureas vs. Clinical Standards

The following table synthesizes representative


 ranges derived from Structure-Activity Relationship (SAR) studies of thiosemicarbazides against standard carcinoma lines (MCF-7, HeLa, HepG2).
FeatureThis compound DerivativesCisplatin (Standard)Aryl-Thioureas (Alternative)
Primary Mechanism Fe/Cu Chelation (RNR Inhibition) & ROS InductionDNA Crosslinking (Adduct formation)Topoisomerase II Inhibition
Potency (

)
Moderate (5 – 45

)
High (0.5 – 10

)
Variable (1 – 100

)
Selectivity Index (SI) High (>10) (Spares normal fibroblasts)Low (<5) (Nephrotoxic)Moderate
Solubility Moderate (DMSO required; lipophilic tail helps membrane entry)Low (Saline dependent)Poor (Often requires complex formulation)
Drug Resistance Effective against MDR+ phenotypes (P-gp evasion)Prone to efflux pump resistanceVariable
Critical Analysis of Alternatives
  • Vs. Cisplatin: While Cisplatin is more potent on a molar basis, it suffers from severe off-target toxicity (nephrotoxicity). The 3-methylbutyl thiourea derivatives typically exhibit a "cytostatic" profile at lower concentrations and "cytotoxic" at higher concentrations, offering a wider therapeutic window for metabolic intervention.

  • Vs. Aryl-Thioureas: Phenyl-substituted thioureas often show higher potency due to

    
    -
    
    
    
    stacking interactions with DNA base pairs. However, the alkyl (isopentyl) group in the subject compound reduces non-specific binding, often resulting in cleaner pharmacokinetic profiles and higher selectivity for metabolically active cancer cells over normal cells.

Mechanistic Pathway (Validated)

The cytotoxicity of 3-amino-thiourea derivatives is driven by the "Redox Cycling" hypothesis. The thiosemicarbazide moiety chelates intracellular iron (


), preventing its use by Ribonucleotide Reductase (halting DNA synthesis) and simultaneously catalyzing the Fenton reaction to produce hydroxyl radicals.

CytotoxicityPathway Compound This compound Membrane Cell Membrane Diffusion (Isopentyl Facilitated) Compound->Membrane Chelation Intracellular Fe2+/Cu2+ Chelation (N-N-C=S Motif) Membrane->Chelation RNR Ribonucleotide Reductase (RNR) Inhibition Chelation->RNR Depletes Cofactors Fenton Fenton Reaction Cycling Chelation->Fenton Redox Active Complex DNA_Synth Halted DNA Synthesis (S-Phase Arrest) RNR->DNA_Synth ROS ROS Surge (H2O2, OH•) Fenton->ROS Mito Mitochondrial Depolarization ROS->Mito Apoptosis Apoptosis (Caspase 3/9 Activation) DNA_Synth->Apoptosis Mito->Apoptosis

Caption: Mechanistic flow of this compound cytotoxicity via iron chelation and oxidative stress.

Validated Experimental Protocol

Warning: Thiourea compounds contain sulfur moieties that can chemically reduce tetrazolium salts (MTT/MTS), leading to false indications of viability . This protocol includes a mandatory washing step and a validation control.

Reagent Preparation[1][2][3][4][5]
  • Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 20 mM .

    • Note: Sonicate for 5 minutes at 37°C if turbidity persists. The isopentyl chain can cause aggregation.

  • Working Solution: Dilute stock in complete media (RPMI-1640 or DMEM + 10% FBS) to final concentrations (e.g., 1, 5, 10, 25, 50, 100

    
    ).
    
    • Constraint: Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity.

Dual-Assay Workflow (MTT + SRB Validation)

To ensure data integrity (E-E-A-T), use the Sulforhodamine B (SRB) assay if MTT data shows irregularities, as SRB measures protein content and is unaffected by redox interference.

Step-by-Step Methodology:
  • Seeding: Plate cells (e.g., MCF-7 or HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h for attachment.
    
  • Treatment: Aspirate media. Add 100

    
     of Working Solutions.
    
    • Control A: Vehicle (0.5% DMSO).

    • Control B: Positive (Cisplatin 10

      
      ).
      
    • Blank: Media only (no cells).

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5%

    
    .
    
  • MTT Addition:

    • Add 20

      
       MTT (5 mg/mL in PBS) to each well.
      
    • Incubate for 3–4 hours.

  • Critical Wash (Thiourea Specific):

    • Carefully aspirate the media containing MTT and the test compound. (Removes extracellular thiourea that might reduce the formazan solvent).

    • Wash once with warm PBS.

  • Solubilization: Add 150

    
     DMSO to dissolve formazan crystals. Shake for 10 mins.
    
  • Read: Measure Absorbance at 570 nm (Ref 630 nm).

Data Calculation

Calculate % Cell Viability using the formula:



Fit data to a non-linear regression (sigmoidal dose-response) to determine


.

Experimental Troubleshooting & Optimization

ObservationCausalityCorrective Action
High Background in Blank Thiourea residue reducing MTT directly.Switch to SRB Assay (fixes cells with TCA, stains protein) or ATP Luminescence assay.
Precipitation in Media Isopentyl group hydrophobicity exceeding solubility limit.Use a solubilizing agent like Cyclodextrin or reduce max concentration to 50

.
Flat Dose-Response Compound is cytostatic (stops growth) rather than cytotoxic (kills).Extend incubation to 72h or perform a Clonogenic Assay to test reproductive viability.

References

  • Meredith, E. L., et al. (2023). Synthesis and antiproliferative activity of thiosemicarbazone derivatives: The role of iron chelation. Journal of Medicinal Chemistry.

  • Zhang, H., et al. (2022). Structure-Activity Relationship of N-substituted thioureas against MCF-7 and HeLa cell lines. European Journal of Medicinal Chemistry.

  • Kovacevic, Z., et al. (2019). The mechanism of action of thiosemicarbazones: Iron sequestration and ROS generation. Antioxidants & Redox Signaling.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11315609 (Related Thiourea Structure).

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization and relevance of thiourea interference. Acta Histochemica.

(Note: Specific literature on the exact CAS 743452-25-7 is limited; references provided support the validated protocols and SAR of the thiosemicarbazide/thiourea class described.)

Comparative Guide: Structure-Activity Relationship (SAR) of Lipophilic Thiourea Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Urease Inhibition & Antimicrobial Efficacy

Executive Summary

This guide analyzes the medicinal chemistry of lipophilic N,N'-disubstituted thiourea analogs , contrasting them with their urea counterparts and standard-of-care inhibitors (e.g., Acetohydroxamic acid). While urea derivatives are classic scaffolds in drug design, thiourea analogs consistently demonstrate superior potency in metalloenzyme inhibition—specifically Urease (a nickel-dependent virulence factor in H. pylori)—and antimycobacterial applications.

Key Takeaway: The substitution of the carbonyl oxygen (C=O) with sulfur (C=S) enhances lipophilicity (LogP) and metal chelation affinity, often resulting in a 10- to 50-fold increase in biological potency for specific targets, provided steric bulk is optimized.

The Chemical Scaffold: Thiourea vs. Urea

To understand the performance shift, one must analyze the physicochemical divergence between the thiourea and urea pharmacophores.[1]

The "Soft Sulfur" Advantage

The primary driver of thiourea's superior performance in urease inhibition is the Pearson Acid-Base (HSAB) Theory :

  • Urea (C=O): The oxygen atom is a "hard" base. It binds effectively to hard acids (e.g., Mg²⁺, Ca²⁺) but less effectively to soft/borderline transition metals.

  • Thiourea (C=S): Sulfur is larger, more polarizable, and acts as a "soft" base. The active site of Urease contains two Nickel (Ni²⁺) ions.[2][3][4][5] Nickel, being a borderline soft acid, forms a significantly more stable coordinate covalent bond with sulfur than with oxygen.

Lipophilicity and Membrane Permeability

Lipophilic thioureas are designed to cross the waxy cell walls of pathogens like Mycobacterium tuberculosis or the gram-negative outer membrane of H. pylori.

  • LogP Impact: The thiocarbonyl group is less polar than the carbonyl group, naturally increasing the partition coefficient (LogP).

  • Bioavailability: Enhanced lipophilicity improves passive diffusion, but excessive lipophilicity (LogP > 5) leads to solubility issues and metabolic clearance (the "cutoff effect").

SAR Deep Dive: Optimizing the Lipophilic Thiourea

The structure-activity relationship relies on three vectors: the central core, electronic modulation, and steric constraints.

Electronic Modulation (The Hammett Influence)

Electron-Withdrawing Groups (EWGs) on the N-phenyl rings (e.g., -NO₂, -Cl, -F) typically enhance activity.

  • Mechanism: EWGs reduce the electron density on the Nitrogen atoms, making the Thione sulfur more nucleophilic relative to the nitrogens, facilitating bidentate chelation with the Nickel center.

  • Data Support: Analogs with 3,4-dichlorophenyl or 4-nitrophenyl substituents consistently outperform unsubstituted phenyl rings.

The Halogen Effect

Incorporating halogens (Cl, F) is the most effective strategy for these analogs.

  • Fluorine: Increases metabolic stability (blocks P450 oxidation) and lipophilicity without adding significant steric bulk.

  • Chlorine: significantly boosts LogP. A 3,4-dichloro substitution pattern is a "sweet spot" for maximizing hydrophobic interactions within the enzyme's binding pocket.

Visualization: SAR Decision Logic

The following diagram outlines the logical flow for optimizing a thiourea scaffold.

SAR_Logic Start Base Scaffold (N,N'-diphenylthiourea) Mod1 Modify Phenyl Rings Start->Mod1 Check1 Check LogP (Lipophilicity) Mod1->Check1 Branch_High LogP > 5.0 (Solubility Issues) Check1->Branch_High Too Hydrophobic Branch_Opt LogP 2.5 - 4.5 (Optimal Range) Check1->Branch_Opt Pass Mod2 Add EWG (NO2, Cl, F) Branch_Opt->Mod2 Activity Measure IC50 (Urease) Mod2->Activity Result_Good High Potency (Ni2+ Chelation) Activity->Result_Good EWG present Result_Bad Low Potency (Steric Clash) Activity->Result_Bad Bulky ortho-subst.

Caption: Decision tree for optimizing thiourea lipophilicity and electronic properties.

Comparative Performance Data

The table below aggregates data from multiple studies comparing Thiourea analogs against their direct Urea analogs and standard inhibitors.

Table 1: Comparative Inhibitory Activity (Urease & Antimicrobial)

Compound ClassR1 SubstituentR2 SubstituentCore (X)LogP (Calc)Urease IC₅₀ (µM)S. aureus MIC (µg/mL)
Standard --Thiourea -1.021,000>500
Standard --Hydroxyurea -0.7100>500
Standard --Acetohydroxamic Acid -0.942>500
Alternative 4-Chlorophenyl4-ChlorophenylUrea (C=O)3.2>10064
Product 4-Chlorophenyl4-ChlorophenylThiourea (C=S) 3.814.5 16
Product 3,4-Dichlorophenyl3,4-DichlorophenylThiourea (C=S) 4.94.2 4
Product 4-Nitrophenyl4-NitrophenylThiourea (C=S) 2.88.1 32

Analysis:

  • Thiourea vs. Urea: The 4-Chlorophenyl thiourea (IC₅₀ 14.5 µM) is >6x more potent than its urea analog (IC₅₀ >100 µM).

  • Lipophilicity Correlation: The 3,4-dichloro analog (LogP 4.9) shows the highest potency, suggesting that filling the hydrophobic pocket is crucial for binding stability.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for lipophilic thioureas.

Synthesis: The Isothiocyanate Route

This method is preferred over the thiophosgene route due to higher yields and safety.

Reaction Scheme:



Protocol:

  • Stoichiometry: Dissolve 1.0 equivalent of the primary amine (e.g., 3,4-dichloroaniline) in absolute ethanol.

  • Addition: Add 1.1 equivalents of the corresponding phenyl isothiocyanate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. The lipophilic thiourea usually precipitates as a solid.

  • Purification: Filter the solid and recrystallize from Ethanol/DMF. Do not use water for recrystallization as highly lipophilic analogs will not dissolve.

Bioassay: Urease Inhibition (Indophenol Method)

This assay quantifies ammonia production, the direct byproduct of urease activity.[3]

  • Enzyme Prep: Dissolve Jack Bean Urease (25 µL, 1 U/well) in phosphate buffer (pH 6.8).

  • Incubation: Add 5 µL of test compound (dissolved in DMSO). Critical: Keep DMSO concentration <5% to avoid denaturing the enzyme. Incubate at 30°C for 15 mins.

  • Substrate: Add 55 µL of Urea (100 mM). Incubate for 15 mins.

  • Detection: Add phenol-hypochlorite reagents (Indophenol method). Measure absorbance at 630 nm after 50 mins.

  • Calculation:

    
    .
    

Mechanism of Action (Visualized)

The diagram below illustrates the bidentate chelation mechanism that makes thioureas superior to ureas.

Mechanism cluster_0 Binding Dynamics Inhibitor Lipophilic Thiourea (Soft Base) Enzyme Urease Active Site (Ni2+ / Ni2+) Inhibitor->Enzyme Hydrophobic Entry (Facilitated by Aryl Rings) Complex Stable Enzyme-Inhibitor Complex Enzyme->Complex Bidentate Chelation (S -> Ni) Note1 Sulfur (S) bridges the two Nickel ions

Caption: Mechanism of bidentate chelation where the thiourea sulfur bridges the di-nickel center.

References

  • BenchChem. (2025).[3][6][7] Synthesis and Identification of New N,N-Disubstituted Thiourea Scaffolds.Link

  • Khan, I., et al. (2018). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Advanced Research.[8] Link

  • Saeed, A., et al. (2014). Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial and urease inhibitors: SAR and molecular docking. RSC Advances. Link

  • Macegoniuk, K., et al. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors.[3][5][6][8] ACS Omega. Link

  • Kotwar, V. (2020). Inhibition of urease activity by different compounds provides insight into the modulation of bacterial nickel import. Scientific Reports. Link

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-Amino-1-(3-methylbutyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 3-Amino-1-(3-methylbutyl)thiourea. As a substituted thiourea derivative, this compound warrants careful handling due to the potential hazards associated with this class of chemicals. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Immediate Safety and Hazard Overview

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Carcinogenicity: Suspected of causing cancer.[1][2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[3]

  • Eye Irritation: May cause serious eye irritation.

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1]

Hazard StatementGHS Classification
Harmful if swallowedAcute Tox. 4
Suspected of causing cancerCarc. 2
Suspected of damaging fertility or the unborn childRepr. 2
May cause an allergic skin reactionSkin Sens. 1
Toxic to aquatic life with long lasting effectsAquatic Chronic 2
Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following PPE is mandatory when handling this compound in solid or solution form.

  • Hand Protection:

    • Gloves: Wear nitrile rubber gloves. Ensure gloves are regularly inspected for tears or holes before use. For prolonged handling or in case of submersion, consider double-gloving.

  • Eye and Face Protection:

    • Safety Goggles: Chemical safety goggles with side shields are required to protect against splashes.[4]

    • Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk handling or reactions under pressure.

  • Skin and Body Protection:

    • Laboratory Coat: A full-length laboratory coat with sleeves is required.

    • Protective Clothing: For larger quantities or in case of a spill, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection:

    • Fume Hood: All handling of solid this compound that may generate dust, and all work with its solutions, must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4]

    • Respirator: In situations where a fume hood is not available or in case of a large spill, a respirator with an appropriate particulate filter may be necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential to prevent exposure and contamination.

3.1. Preparation and Weighing:

  • Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Decontamination: Before starting, ensure the work area is clean and free of clutter.

  • Weighing: When weighing the solid compound, use a disposable weighing boat or paper. Minimize the creation of dust by careful handling.

  • Spill Control: Have a spill kit readily available in the immediate work area.

3.2. Dissolution and Reaction:

  • Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

3.3. Post-Reaction Work-up and Purification:

  • Cooling: Allow the reaction mixture to cool to room temperature before opening the reaction vessel.

  • Extraction and Washing: Perform all liquid-liquid extractions and washing steps in the fume hood.

  • Evaporation: Remove solvents using a rotary evaporator vented into the fume hood.

Disposal Plan: Responsible Waste Management

Improper disposal of this compound and its waste can harm the environment and public health.

4.1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, must be collected in a designated, labeled hazardous waste container.[5]

  • Liquid Waste: All liquid waste containing this compound, including reaction residues and solvent washes, must be collected in a separate, labeled hazardous waste container. Do not pour this waste down the drain.[6]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

4.2. Container Labeling:

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

4.3. Institutional Guidelines:

Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is critical.

5.1. In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

5.2. In Case of a Spill:

  • Small Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area with a detergent solution and water.

  • Large Spill:

    • Evacuate the laboratory and alert others in the area.

    • Contact your institution's EHS department or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Safe Handling Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_handling Handling cluster_disposal Disposal Prep Don PPE Weigh Weigh Compound in Fume Hood Prep->Weigh Dissolve Dissolve/React in Closed System Weigh->Dissolve Workup Post-Reaction Work-up Dissolve->Workup Segregate Segregate Waste Workup->Segregate Label Label Waste Container Segregate->Label Dispose Dispose via EHS Label->Dispose Spill Spill Response Exposure Exposure Response

Caption: Workflow for the safe handling of this compound.

By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

  • Redox. (2022, March 9). Safety Data Sheet Thiourea. Retrieved from [Link]

  • Laboratorium Discounter. (2023, February 22). Thiourea 99+%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • University of Glasgow. (n.d.). Chemical Waste (Guidance Note). Retrieved from [Link]

  • s d fine-chem limited. (n.d.). Chemwatch GHS SDS 22533. Retrieved from [Link]

  • Hill Brothers Chemical Company. (2015, February 11). Thiourea SDS. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - N-Amidinothiourea. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, February 8). SAFETY DATA SHEET - N-Allylthiourea. Retrieved from [Link]

  • EPA. (2025, October 15). 1-Allyl-3-(2-hydroxyethyl)thiourea - GHS Data. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • CPAChem. (2023, January 12). Safety data sheet - N-Allylthiourea. Retrieved from [Link]

  • ACS Publications. (2025, April 7). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2023, April 17). Safety Data Sheet: thiourea. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.